![molecular formula C12H17ClN2O3S B2974546 N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide CAS No. 2411257-52-6](/img/structure/B2974546.png)
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide is an organic compound characterized by its unique structure, which includes a benzylsulfamoyl group and a chloropropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide typically involves a multi-step process:
Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.
Alkylation: The benzylsulfamoyl chloride is then reacted with 2-chloroethylamine under basic conditions to yield N-[2-(benzylsulfamoyl)ethyl]amine.
Amidation: Finally, the N-[2-(benzylsulfamoyl)ethyl]amine is reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloropropanamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzylsulfamoyl group can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).
Major Products
Substitution: Formation of substituted propanamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis:
Biological Studies: Employed in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Utilized in the development of new materials and chemical processes, including catalysts and polymer additives.
作用机制
The mechanism by which N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide exerts its effects depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalysis.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, facilitating the formation of new bonds and structures.
相似化合物的比较
Similar Compounds
N-[2-(Benzylsulfamoyl)ethyl]-2-bromopropanamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
N-[2-(Benzylsulfamoyl)ethyl]-2-chlorobutanamide: Similar structure but with an extended carbon chain, potentially altering its physical and chemical properties.
Uniqueness
N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential biological activity. Its benzylsulfamoyl group provides a site for further functionalization, while the chloropropanamide moiety offers a reactive site for nucleophilic substitution.
This compound’s versatility makes it a valuable tool in various fields of research and industry, distinguishing it from other similar compounds.
属性
IUPAC Name |
N-[2-(benzylsulfamoyl)ethyl]-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-10(13)12(16)14-7-8-19(17,18)15-9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIPZFDYQJIYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)NCC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B2974463.png)
![N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974468.png)
![Phenyl[(propan-2-ylcarbamoyl)amino]acetic acid](/img/structure/B2974469.png)
![N-(2-methoxyphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2974470.png)
![2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974472.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2974474.png)
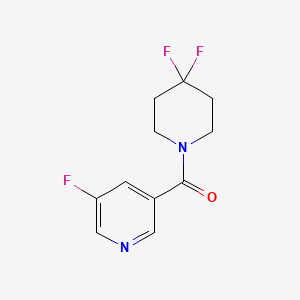
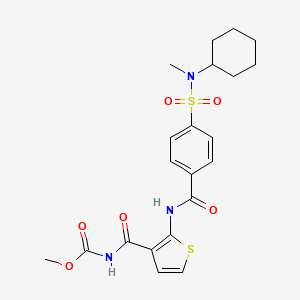
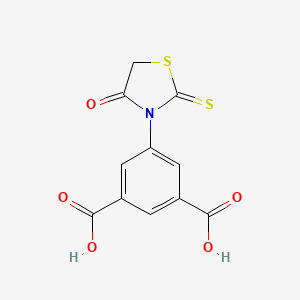
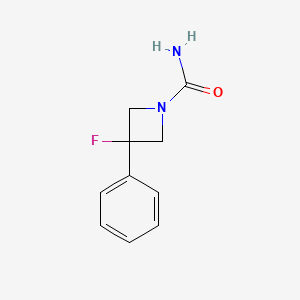
![Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2974481.png)
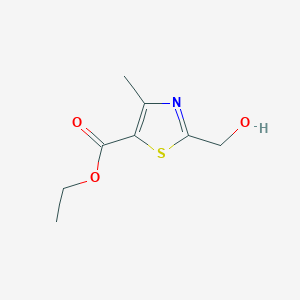
![6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2974485.png)
![2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2974486.png)
